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molecular formula C8H18BrNO B3286928 Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide CAS No. 833446-38-1

Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide

Cat. No. B3286928
M. Wt: 224.14 g/mol
InChI Key: MURAZYWJBFPRPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08345407B2

Procedure details

A mixture of N-methylpyrrolidine (9.11 g, 0.1 mol), 1-bromo-2-methoxyethane (15.0 g, 0.107 mol) and anhydrous acetone (40 cm3) was refluxed for 24 h. After evaporation under reduced pressure, the yellow solid was washed with diethylether. 1-(2-methoxyethyl)-1-methylpyrrolidinium bromide was obtained as white solid in ca. 70% yield. δH (500.13 MHz, CDCl3) 3.95 (2H, m), 3.85 (6H, m), 3.40 (3H, s), 3.23 (3H, s), 2.29 (4H, m).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:7][CH2:8][CH2:9][O:10][CH3:11]>CC(C)=O>[Br-:7].[CH3:11][O:10][CH2:9][CH2:8][N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
9.11 g
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
15 g
Type
reactant
Smiles
BrCCOC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporation under reduced pressure
WASH
Type
WASH
Details
the yellow solid was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
[Br-].COCC[N+]1(CCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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